2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
Thalidomide-5-COOH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its therapeutic benefits. Thalidomide-5-COOH is primarily used as a cereblon ligand in the recruitment of CRBN protein, which is crucial for the formation of proteolysis targeting chimeras (PROTACs) .
Mechanism of Action
Target of Action
It is described as a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs, which are used in the treatment of multiple myeloma and other diseases .
Mode of Action
As a cereblon ligand, it likely binds to cereblon, modulating its activity . This can lead to various downstream effects, including the ubiquitination and subsequent degradation of certain proteins .
Biochemical Pathways
Cereblon, the target of this compound, is involved in several biological processes, including limb outgrowth, neuronal development, and the response to dna damage . By modulating cereblon activity, this compound could potentially influence these processes.
Result of Action
By modulating cereblon activity, it could potentially influence a variety of cellular processes, including protein homeostasis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of protein degradation pathways.
Molecular Mechanism
As a potential cereblon ligand, it may bind to this protein and modulate its activity . This could lead to changes in protein degradation, which could in turn influence gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-COOH involves the modification of the thalidomide molecule to introduce a carboxylic acid group. This can be achieved through various synthetic routes, including the use of protecting groups and selective functionalization techniques. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Thalidomide-5-COOH follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization and chromatography to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-COOH undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various thalidomide derivatives with different functional groups, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Thalidomide-5-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of new compounds and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another derivative of thalidomide with similar binding properties to cereblon but different therapeutic applications.
Pomalidomide: A thalidomide derivative with enhanced potency and different pharmacological effects.
Iberdomide: A newer derivative with improved efficacy and reduced side effects compared to thalidomide
Uniqueness
Thalidomide-5-COOH is unique due to its specific functionalization with a carboxylic acid group, which allows it to be used in the formation of PROTACs. This makes it a valuable tool in the study of protein degradation and the development of new therapeutic agents .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBCNIAUDQMKRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216805-11-6 | |
Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.